CCT241161 belongs to a new family of drugs designed to block several key cancer-causing proteins at once [1]. Its primary mechanism is dual inhibition of the RAF and SRC kinase families.
The following diagram illustrates how this compound simultaneously inhibits its key targets to block tumor survival signaling:
This dual-targeting approach allows it to suppress cancer growth in a wider range of contexts, including tumors resistant to first-line therapies [2].
For research applications, precise quantitative data is essential. The following tables consolidate key inhibitory and cellular activity data from preclinical studies.
Table 1: Kinase Inhibitory Profile (IC₅₀ Values) [2] [4] [5]
| Kinase Target | IC₅₀ (nM) |
|---|---|
| LCK | 3 nM |
| CRAF | 6 nM |
| SRC | 10 nM |
| BRAF V600E | 15 nM |
| BRAF | 30 nM |
Table 2: Cellular and In Vivo Efficacy [2] [4]
| Model / System | Observed Effect |
|---|---|
| In Vitro (Cellular) | |
| WM266.4 (BRAF mutant) cells | Inhibits MEK and ERK phosphorylation (at 1-100 nM) |
| A375 (BRAF V600E) cells | IC₅₀ of 10 nM for cytotoxicity; sustained inhibition without resistance over 20 days at 0.5 µM |
| NRAS mutant cells | Inhibits MEK/ERK signaling and cell proliferation (at 0.1-10 µM) |
| BRAF-inhibitor resistant patient cells | Inhibits MEK, ERK, and SRC (at 1 µM for 4 h) |
| In Vivo (Mouse Xenografts) | |
| BRAF mutant A375 tumors | Tumor growth inhibition (oral, 10-20 mg/kg, once daily) |
| PLX4720-resistant A375 tumors | Tumor growth inhibition (oral, 10-20 mg/kg, once daily) |
| NRAS mutant DO4 tumors | Tumor growth inhibition (oral, 10-20 mg/kg, once daily) |
To help you evaluate and potentially replicate key findings, here are summaries of the core methodologies used in the foundational research [2].
Cell Viability/Proliferation Assay (e.g., GI₅₀)
Western Blot Analysis (Pathway Inhibition)
In Vivo Efficacy (Mouse Xenograft Models)
This compound represents a strategic evolution in targeting the RAF/MEK/ERK pathway.
The potency of CCT241161 against its primary kinase targets is quantified by IC50 values, which represent the concentration needed to inhibit half of the enzyme's activity.
| Target Kinase | IC50 Value |
|---|---|
| LCK | 3 nM [1] |
| CRAF | 6 nM [1] |
| SRC | 10 nM [1] |
| BRAF-V600E | 15 nM [1] |
| BRAF | 30 nM [1] |
The biological activity of this compound was characterized through standard in vitro and in vivo assays. Below are the key methodologies cited in the literature.
In Vitro Cell Viability and Proliferation Assays
In Vitro Western Blot Analysis
In Vivo Xenograft Studies
This compound's mechanism is best understood in contrast to first-generation RAF inhibitors.
This compound simultaneously inhibits RAF dimers and SRC/LCK to block multiple resistance pathways.
This compound represents a rational approach to overcoming the limitations of first-generation RAF inhibitors. Its dual pan-RAF and SFK inhibitory profile allows it to:
CCT241161 was designed to address key limitations of first-generation BRAF inhibitors (like vemurafenib and dabrafenib). Its primary mechanistic advantage lies in being a paradox-breaking inhibitor that does not cause paradoxical activation of the MEK/ERK pathway in RAS mutant cells [1].
The following diagram illustrates the core signaling pathway and the dual inhibitory action of this compound:
This compound directly inhibits key nodes in the pathway: it acts as a pan-RAF inhibitor and concurrently targets SRC family kinases (SFKs). This dual action is crucial for its efficacy in resistant cancers.
The activity of this compound has been validated across various in vitro and in vivo models. The table below summarizes key experimental findings from the search results.
| Model Type | Cell Line / Model | Key Finding | Experimental Protocol Summary |
|---|---|---|---|
| In Vitro | WM266.4 (BRAF mutant) | Inhibited MEK & ERK (1-100 nM, 24h) [2] | Cells treated with compound for 24 hours; inhibition measured by western blot [2]. |
| In Vitro | A375 (BRAF V600E) | Cytotoxicity IC₅₀ = 10 nM [2] | 72-hour cell viability assay using CellTiter-Glo luminescent kit [2]. |
| In Vitro | D04 (NRAS mutant) | Inhibited cell growth [2] | Anti-proliferative activity measured after compound treatment (0.1-100 µM) [2]. |
| In Vitro | PLX4720-resistant patient cells | Inhibited MEK, ERK, & SRC (1 µM, 4h) [2] | Resistant cells treated for 4 hours; inhibition measured by western blot [2]. |
| In Vivo | Mice with A375, A375/R (resistant), or D04 xenografts | Tumor regression at 10-20 mg/kg [2] | Female nude mice dosed orally once daily for 7 days; tumor volume and body weight monitored [2]. |
This compound represents a strategic approach to overcome major clinical challenges in targeting the MAPK pathway.
The table below summarizes the known inhibitory profile (IC50 values) and key chemical properties of CCT241161.
| Target | IC50 Value | Note / Assay |
|---|---|---|
| LCK | 3 nM | Lymphocyte-specific protein tyrosine kinase [1] |
| CRAF | 6 nM | [1] |
| SRC | 10 nM | SRC Proto-Oncogene [1] |
| V600E-BRAF | 15 nM | Oncogenic BRAF mutant [1] |
| BRAF | 30 nM | Wild-type BRAF [1] |
| Property | Value | |
| Molecular Formula | C₂₈H₂₇N₇O₃S [1] | |
| Molecular Weight | 541.62 g/mol [1] | |
| CAS Number | 1163719-91-2 [1] |
The biological activity of this compound was characterized through a series of in vitro and in vivo experiments, primarily detailed in the 2015 study by Girotti et al [2].
This compound is characterized as a pan-RAF inhibitor that also targets SRC-family kinases (SFKs). This dual mechanism allows it to block the MAPK signaling pathway and overcome common resistance mechanisms to selective BRAF inhibitors (like vemurafenib) [2]. The following diagram illustrates its role in the context of melanoma signaling and resistance.
Mechanism of this compound: inhibits RAF kinases and SRC to block oncogenic signaling and overcome resistance.
This table consolidates the core technical data for CCT241161 relevant for laboratory use.
| Property | Specification |
|---|---|
| Molecular Formula | C₂₈H₂₇N₇O₃S [1] [2] |
| Molecular Weight | 541.62 g/mol [1] |
| CAS Number | 1163719-91-2 [1] [2] |
| Purity | >98% by HPLC [1] [2] |
| Solubility | Soluble in DMSO [1] [2] |
| Appearance | White solid [2] |
| Short-Term Storage | 0°C [1] |
| Long-Term Storage | -20°C [1] [2] |
When handling this substance, note the following safety phrases:
The supplier classifies this substance with a Caution note, indicating it has not yet been fully tested. It is not for use in humans, diagnostics, or therapeutics and is for in vitro research only [2].
This compound is characterized as an orally active pan-RAF inhibitor [1]. It also demonstrates significant activity against other kinases, particularly those in the SRC family [1] [2]. The following diagram illustrates the primary signaling pathway it targets and its key inhibitory actions.
As the diagram shows, this compound primarily targets the RAF kinase within the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway) [3]. This pathway is a crucial regulator of cell growth and survival. By inhibiting RAF, this compound blocks the signal that drives uncontrolled proliferation in cancer cells [1]. Its ability to also inhibit SRC Family Kinases (SFKs) may contribute to its efficacy and relevance in other research areas, such as neuroscience [2].
CCT241161 exhibits potent inhibition against a range of kinases. The table below outlines its half-maximal inhibitory concentration (IC₅₀) values for key targets.
| Target Kinase | IC₅₀ Value |
|---|---|
| LCK | 3 nM [1] [2] |
| CRAF | 6 nM [1] [2] |
| SRC | 10 nM [1] [2] |
| V600E-BRAF | 15 nM [1] [2] |
| BRAF | 30 nM [1] [2] |
In cellular models, this compound effectively suppresses the MAPK pathway and demonstrates anti-proliferative effects [3] [2]. Key experimental findings and methodologies are summarized below.
| Experimental Context | Assay & Treatment Details | Key Outcome |
|---|---|---|
| WM266.4 (BRAF mutant cells) | Cells treated with 1-100 nM of this compound for 24 hours; Western Blot analysis [2]. | Inhibition of phosphorylated MEK and ERK [2]. |
| NRAS mutant melanoma cells | Cells treated with 0.1-10 μM of this compound for 24 hours; Western Blot analysis [2]. | Inhibition of phosphorylated MEK [2]. |
| BRAF-inhibitor resistant melanoma cells | Cells treated with 1 μM of this compound for 4 hours; Western Blot analysis [2]. | Effective inhibition of MEK/ERK signaling [2]. |
| Broad anti-proliferative activity | Cell viability assays (e.g., in D04, A375 cells) with 0.1-100 μM of this compound for 24 hours [3] [2]. | Inhibition of cancer cell proliferation [3] [2]. |
| Long-term resistance study | A375 cells treated with 0.5 μM of this compound for 20 days [2]. | Inhibition maintained without inducing drug resistance [2]. |
This compound has shown promising efficacy in preclinical mouse models.
| Experiment Model | Dosing Regimen | Reported Efficacy |
|---|---|---|
| BRAF mutant A375 xenografts | 10-20 mg/kg, orally, once daily for 7 days | Inhibited tumor growth [1] |
| PLX4720-resistant A375 xenografts | 10-20 mg/kg, orally, once daily for 7 days | Inhibited tumor growth [1] |
| NRAS mutant D04 xenografts | 10-20 mg/kg, orally, once daily for 7 days | Inhibited tumor growth [1] |
The compound is well-tolerated in vivo. A comprehensive safety profile analysis of the closely related analog CCT196969 showed it was extremely well tolerated, with no significant adverse effects observed at 20 mg/kg daily for 24 days in CD-1 mice [4]. This compound itself did not cause body weight loss in tumor-bearing mice at efficacious doses [1].
This compound represents a strategic evolution in targeting the RAS/RAF/MEK/ERK pathway [5]. Its "paradox-breaking" ability is particularly valuable for tackling resistance mechanisms and treating NRAS mutant melanomas [4] [6]. The following diagram illustrates the key signaling pathways and mechanisms this compound acts upon.
This compound simultaneously inhibits key nodes in the MAPK pathway (BRAF, CRAF) and resistance-associated SRC family kinases (SFKs) [4] [6]. This multi-target action allows it to suppress tumor growth in both BRAF and NRAS mutant melanomas and overcome common resistance mechanisms to first-generation BRAF inhibitors [4].
For researchers looking to validate the anti-proliferative and pathway-modulating effects of this compound, the core experimental workflow derived from the literature is as follows.
This workflow outlines the key steps for evaluating this compound, from initial cellular treatment to in vivo validation [1] [2].
The following table summarizes the core biochemical and cellular characteristics of CCT241161.
| Parameter | Description / Value |
|---|---|
| Primary Targets | pan-RAF (BRAF, CRAF), SRC-family kinases (SRC, LCK) [1] |
| Key Biochemical IC₅₀ Values | BRAF: 30 nM; BRAF-V600E: 15 nM; CRAF: 6 nM; SRC: 15 nM; LCK: 3 nM [1] |
| Cellular Activity (GI₅₀) | More potent growth inhibition than PLX4720 in BRAF and NRAS mutant melanoma cells [1] |
| Mechanistic Profile | Paradox-breaking; inhibits MEK/ERK signaling in both BRAF and NRAS mutant cells without causing paradoxical pathway activation [1] [2] |
| In Vivo Efficacy | Induces tumor regression in patient-derived xenograft (PDX) models resistant to BRAF or BRAF/MEK inhibitors [1] [3] |
| Pharmacokinetics | Orally bioavailable (~55%); at 10 mg/kg/day, plasma concentrations ~1 μM at 14 hours [1] |
This compound blocks tumor growth through a multi-target mechanism. The following diagram illustrates how it inhibits key proteins in the MAPK pathway and overcomes common resistance mechanisms.
This compound simultaneously inhibits pan-RAF and SRC-family kinases to block MAPK signaling and overcome drug resistance [1].
The key findings on this compound are supported by standard preclinical experimental methodologies.
This compound represents a promising preclinical strategy for treating melanomas resistant to current targeted therapies. Its "paradox-breaking" property and dual targeting of RAF and SRC kinases address two critical clinical challenges. Future work will determine its translation into clinical benefit for patients.
CCT241161 is an orally active small molecule inhibitor characterized as a pan-RAF inhibitor that also demonstrates significant activity against SRC-family kinases (SFKs). Its primary mechanism of action involves allosteric inhibition of RAF isoforms (BRAF, CRAF) and SFKs, which enables it to suppress the MAPK pathway without inducing the paradoxical activation commonly associated with first-generation BRAF inhibitors. This makes it particularly valuable for studying both treatment-naïve and drug-resistant melanoma models. [1] [2]
The key feature of this compound is its paradox-breaking property; unlike vemurafenib, it does not activate ERK signaling in RAS mutant cells. Furthermore, its dual targeting capability addresses common resistance mechanisms mediated through RTK/SFK signaling or mutant NRAS, making it a promising compound for overcoming resistance to BRAF and BRAF/MEK inhibitor combinations. [1] [2]
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against key kinase targets:
Table 1: In vitro kinase inhibition profile of this compound [3] [4]
| Target Kinase | IC₅₀ Value | Biological Significance |
|---|---|---|
| LCK | 3 nM | SRC-family kinase, implicated in immune regulation and resistance |
| CRAF | 6 nM | Key RAF isoform in NRAS mutant and resistant melanomas |
| SRC | 10 nM | SRC-family kinase, frequently activated in resistance |
| V600E-BRAF | 15 nM | Most common oncogenic BRAF mutation in melanoma |
| BRAF | 30 nM | Wild-type BRAF inhibition |
This compound demonstrates potent anti-proliferative effects across various melanoma cell models, as detailed in the table below:
Table 2: Cellular activity of this compound in melanoma models [3]
| Cell Line / Model | Mutation Context | Experimental Readout | Key Findings |
|---|---|---|---|
| A-375 cells | BRAF V600E mutant | Cell viability (72 hr) | IC₅₀ = 10 nM |
| WM266.4 cells | BRAF mutant | Western Blot (24 hr) | Inhibition of MEK and ERK at 1-100 nM |
| D04 cells | NRAS mutant | Cell proliferation | Growth inhibition at 0.1-100 μM |
| Patient #2 cells | PLX4720-resistant | Western Blot (4 hr) | Inhibition of MEK, ERK, and SRC at 1 μM |
| A375/R xenograft | PLX4720-resistant | In vivo tumor growth (7 days) | Tumor regression at 10-20 mg/kg (oral gavage) |
Stock Solution Preparation:
Working Solution Preparation:
Recommended Melanoma Cell Lines:
General Cell Culture Conditions:
Protocol 1: Pathway Inhibition Analysis (Western Blot)
This protocol assesses the effect of this compound on MAPK pathway signaling components.
Protocol 2: Cell Viability/Proliferation Assay
This protocol measures the anti-proliferative effects of this compound.
Protocol 3: Resistance Modeling
This protocol evaluates efficacy in BRAF inhibitor-resistant settings.
The following diagram illustrates the experimental workflow and key pathways affected by this compound treatment:
This compound exerts its effects through two complementary mechanisms:
RAF Kinase Inhibition: As a pan-RAF inhibitor, this compound targets multiple RAF isoforms including BRAF, BRAF V600E, and CRAF. Unlike first-generation RAF inhibitors (vemurafenib, dabrafenib), it belongs to the αC-HELIX-IN inhibitor class, which allows it to effectively inhibit dimeric RAF forms commonly associated with resistance. [6]
SRC-Family Kinase Inhibition: By simultaneously inhibiting SFKs (SRC, LCK), this compound blocks alternative resistance pathways activated through receptor tyrosine kinase (RTK) signaling. This dual targeting prevents the MEK/ERK pathway reactivation that often limits the efficacy of selective BRAF inhibitors. [1] [2]
The compound effectively suppresses MEK/ERK signaling in both BRAF mutant and NRAS mutant melanoma cells, while avoiding the paradoxical pathway activation in RAS mutant cells that plagues first-generation BRAF inhibitors. [1] [2]
This compound represents a valuable tool compound for investigating RAF-dependent signaling in melanoma and overcoming resistance to first-generation BRAF inhibitors. The protocols outlined herein provide a framework for comprehensive in vitro characterization of its effects on melanoma cell signaling, proliferation, and drug resistance mechanisms.
This compound represents a novel class of paradox-breaking pan-RAF inhibitors that also target SRC family kinases (SFKs), showing promising activity against treatment-resistant melanomas. This compound was specifically designed to address the clinical challenges of acquired resistance to first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) and intrinsic resistance observed in certain BRAF-mutant melanoma patients. Unlike selective BRAF inhibitors that primarily target monomeric BRAF-V600E, this compound exhibits a broader kinase inhibition profile, effectively targeting BRAF, CRAF, and SFKs (SRC, LCK) without inducing the paradoxical ERK activation commonly observed in RAS-mutant cells treated with first-generation BRAF inhibitors [1] [2] [3].
The molecular rationale for developing this compound stems from the recognition that resistance to BRAF and BRAF/MEK inhibitor combinations frequently emerges through pathway reactivation mechanisms involving receptor tyrosine kinase (RTK)/SFK signaling or mutant NRAS, which subsequently reactivates the MAPK pathway through CRAF-mediated signaling [1]. By simultaneously targeting multiple nodes in these resistance pathways, this compound provides a promising therapeutic strategy for both treatment-naïve and drug-resistant BRAF-mutant melanomas, with potential applications in NRAS-mutant melanoma as well.
Table 1: Kinase inhibition profile of this compound
| Kinase Target | IC₅₀ (μM) | Cellular Assay Type |
|---|---|---|
| BRAF-V600E | 0.015 | In vitro kinase assay |
| BRAF (wild-type) | 0.03 | In vitro kinase assay |
| CRAF | 0.006 | In vitro kinase assay |
| SRC | 0.01 | In vitro kinase assay |
| LCK | 0.003 | In vitro kinase assay |
| MEK1 | >10 | In vitro kinase assay |
| COT | >10 | In vitro kinase assay |
Table 2: Cellular activity of this compound in melanoma models
| Cell Line/Model | Genetic Background | Assay Type | IC₅₀/Effect | Additional Context |
|---|---|---|---|---|
| WM266.4 cells | BRAF mutant | pMEK/pERK inhibition | Potent inhibition at 1 μM | More potent than PLX4720 |
| D35 cells | BRAF/RAS wild-type | pMEK/pERK inhibition | No inhibition | No paradoxical activation |
| SKMEL239 clone C3 | BRAF-V600E dimeric | Cell growth inhibition | Similar potency to monomeric | Unlike 1st-gen RAF inhibitors |
| PLX4720-resistant A375 | Acquired resistance | Xenograft tumor growth | Significant inhibition | Via ERK and SRC inhibition |
| Patient-derived xenografts | Vemurafenib-resistant | Tumor growth | Effective after prolonged exposure | Including intrinsic resistance |
The quantitative data demonstrates that This compound effectively inhibits MEK and ERK phosphorylation in BRAF mutant melanoma cells (WM266.4) while showing no activity in BRAF/RAS wild-type cells (D35) and, importantly, does not induce paradoxical pathway activation [1]. This distinguishes it from first-generation BRAF inhibitors like vemurafenib and dabrafenib, which paradoxically activate ERK signaling in RAS mutant cells. The compound's unique ability to maintain potency against dimeric BRAF configurations common in drug-resistant settings, combined with its favorable pharmacokinetic profile (approximately 55% oral bioavailability in mouse models), makes it particularly valuable for targeting resistant disease [1].
Protocol: Cell Treatment with this compound for Western Blot Analysis
Protocol: Lysate Preparation for MAPK Pathway Analysis
Protocol: Detection of MAPK Pathway Components
Diagram 1: this compound simultaneously inhibits RAF kinases and SRC family kinases, blocking both canonical MAPK signaling and resistance pathways that typically reactivate ERK in drug-resistant melanomas.
This compound represents a valuable research tool for investigating RAF and SRC-dependent signaling in melanoma and potentially other MAPK-driven cancers. The detailed Western blot protocols provided in this application note enable robust assessment of target engagement and pathway modulation, supporting mechanistic studies of this paradox-breaking inhibitor class. The compound's unique ability to simultaneously target multiple resistance mechanisms while avoiding paradoxical activation makes it particularly useful for investigating combination strategies and resistance biology in BRAF and NRAS mutant cancer models.
CCT241161 is an orally active pan-RAF inhibitor that also targets SRC-family kinases (SFKs), with IC₅₀ values in the low nanomolar range against key kinases like CRAF, BRAF(V600E), and SRC [1] [2]. This dual targeting is significant because it allows the compound to inhibit melanoma cells and patient-derived xenografts that have developed resistance to first-generation BRAF inhibitors (e.g., vemurafenib) and even combination BRAF/MEK inhibitor therapy [1].
In cell viability assays, this compound demonstrates potent anti-proliferative effects, particularly in BRAF and NRAS mutant melanomas [2]. The compound's ability to avoid paradoxical activation of the MAPK pathway in RAS mutant cells makes it a valuable tool for studying resistant cancer models [1].
The table below summarizes the key biochemical and cellular activity data for this compound.
| Parameter | Value | Description / Cell Line | Assay Method |
|---|---|---|---|
| Biochemical IC₅₀ (Kinase Inhibition) [2] | |||
| • LCK | 3 nM | In vitro kinase assay | |
| • CRAF | 6 nM | In vitro kinase assay | |
| • SRC | 10 nM | In vitro kinase assay | |
| • V600E-BRAF | 15 nM | In vitro kinase assay | |
| • BRAF | 30 nM | In vitro kinase assay | |
| Cellular GI₅₀ (Proliferation Inhibition) [1] [2] | |||
| • A-375 | 10 nM | Human melanoma, BRAF V600E mutant | CellTiter-Glo (72 hrs) |
| • D04 | < 100 µM | NRAS mutant melanoma | Cell Proliferation Assay |
| In Vivo Efficacy [2] | |||
| • Dosage | 10-20 mg/kg | Female nude mice (A375, D04 xenografts) | Oral gavage, once daily |
| • Result | Tumor regression | No body weight loss observed | - |
The primary data on this compound's effect on cell viability was generated using the CellTiter-Glo Luminescent Cell Viability Assay [2]. This method quantifies ATP, which is present in metabolically active cells, providing a direct correlation with the number of viable cells [3].
The following diagram outlines the key steps in this assay workflow:
Cell Seeding and Plating:
Compound Treatment:
Incubation:
Cell Viability Measurement (CellTiter-Glo Assay):
While the data for this compound was obtained using an ATP-based assay, you might consider other methods for different experimental needs:
The following tables consolidate the quantitative data available for this compound, including its kinase inhibition profile and performance in cellular and animal models.
Table 1: Biochemical Kinase Inhibition Profile of this compound [1]
| Kinase Target | IC₅₀ (μM) |
|---|---|
| BRAF (Wild-Type) | 0.252 |
| BRAF (V600E Mutant) | 0.015 |
| CRAF | 0.006 |
| SRC | 0.015 |
| LCK | 0.003 |
| MEK1 | >10 |
| COT | >10 |
Table 2: Cellular and In Vivo Efficacy of this compound [1]
| Model Type | System / Cell Line | Key Finding |
|---|---|---|
| Cellular Efficacy (In Vitro) | WM266.4 (BRAF Mutant) | Inhibited phospho-MEK and phospho-ERK. |
| D35 (BRAF/RAS Wild-Type) | Did not inhibit phospho-MEK and phospho-ERK. | |
| A375 (BRAF Mutant, PLX4720-Resistant) | Inhibited growth of resistant cells. | |
| Animal Efficacy (In Vivo) | PLX4720-Resistant A375 Xenografts | Inhibited tumor growth. |
| Patient-Derived Xenografts (PDXs) from patients with intrinsic or acquired Vemurafenib resistance | Effective in inhibiting tumor growth. | |
| Pharmacokinetics | CD-1 Mice (oral dosing, 10 mg/kg/day) | Plasma concentration ~1 μM at 14 hours; Oral bioavailability ~55%. |
This compound is characterized as a "paradox-breaking" pan-RAF inhibitor that also targets SRC-family kinases (SFKs) [1] [2]. Its mechanism can be visualized in the following pathway diagram.
This dual-targeting mechanism allows this compound to overcome several common resistance pathways:
Since explicit protocols are unavailable, here is a framework to reconstruct them based on the described methodologies [1].
Culturing Resistant Cell Lines
Assessing Target Engagement and Efficacy
In Vivo Efficacy Studies
CCT241161 is a novel, orally available small-molecule inhibitor characterized as a pan-RAF and SRC-family kinase (SFK) inhibitor [1] [2]. Its design addresses two major challenges in targeting the MAPK pathway:
The table below summarizes its primary kinase targets and measured potency (IC₅₀ values).
Table 1: Kinase Inhibition Profile of this compound [1]
| Kinase Target | IC₅₀ (μM) | Significance in Melanoma |
|---|---|---|
| BRAF (V600E) | 0.015 | Oncogenic driver in ~50% of melanomas |
| CRAF | 0.006 | Key mediator in NRAS mutant and resistant melanomas |
| SRC | 0.01 | Promotes resistance via RTK/SFK signaling |
| LCK | 0.003 | Member of the SRC-family kinases |
The anti-tumor efficacy of this compound was established in a range of in vitro and in vivo models, including NRAS mutant melanomas.
Table 2: Summary of Preclinical Efficacy of this compound in NRAS Mutant Models
| Experimental Model | NRAS Mutation | Key Findings | Reference |
|---|---|---|---|
| SK-MEL-2 Cell Line (Proliferation assay) | Q61R | Inhibited cell growth more efficiently than PLX4720 (BRAF inhibitor) | [1] |
| MMAC Cell Line (Proliferation assay) | Q61K | Inhibited cell growth more efficiently than PLX4720 (BRAF inhibitor) | [1] |
| Patient-Derived Xenograft (PDX) | Q61L | Inhibited MEK/ERK signaling and induced tumor regression | [1] [3] |
Below are detailed methodologies for key experiments based on the published study.
This protocol measures the direct anti-proliferative effects of this compound on cancer cells in culture.
This protocol evaluates the efficacy of this compound in suppressing tumor growth in live animal models.
This protocol confirms the on-target mechanism of this compound by analyzing the phosphorylation status of key signaling proteins.
The following diagram illustrates the mechanism of action of this compound and a simplified in vivo efficacy workflow.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification or have a specific experimental question not covered here, please feel free to ask.
This compound is a preclinical small-molecule inhibitor developed to overcome resistance in BRAF and NRAS mutant melanomas. Its key characteristic is the ability to inhibit multiple targets without causing paradoxical activation of the MAPK pathway [1].
| Property | Description |
|---|---|
| Primary Targets | Pan-RAF (BRAF, CRAF), SRC family kinases (SFK) [1] |
| Key Characteristic | "Paradox-breaking"; does not induce ERK pathway activation in RAS mutant cells [1] |
| Documented Use | Inhibit tumor growth in BRAF/NRAS mutant melanoma patient-derived xenografts (PDXs) resistant to BRAF/MEK inhibitors [1] |
| Molecular Weight | Information not located in search results |
| Solubility | Typically dissolved in DMSO for in vitro studies [1] |
| Storage | Information not located in search results |
This compound is used in preclinical research to study resistant cancers. The diagram below outlines a general workflow for using a compound like this compound in cell-based experiments, from stock solution to functional analysis [1].
The following methodology is based on the documented use of this compound to inhibit MAPK pathway signaling in cancer cells [1].
For a compound like this compound, standard best practices for handling small molecules should be followed, given the lack of specific public data.
CCT241161 is an orally active pan-RAF inhibitor that also demonstrates significant activity against SRC-family kinases (SFKs). Its development was driven by the critical clinical challenge of acquired resistance to first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) in BRAF-mutant melanoma [1] [2]. Resistance often occurs through pathway reactivation via mechanisms like receptor tyrosine kinase (RTK)/SFK signaling or mutant NRAS, which drive paradoxical reactivation of the MAPK pathway [3]. This compound belongs to a class of "paradox-breaking" inhibitors designed to block multiple key cancer-causing proteins simultaneously, thereby preventing this escape route and offering a potential therapeutic strategy for patients who have exhausted other treatment options [1] [3].
Table 1: Key Characteristics of this compound
| Property | Description / Value |
|---|---|
| Molecular Weight | 541.62 g/mol [4] |
| Chemical Formula | C₂₈H₂₇N₇O₃S [4] |
| CAS Number | 1163719-91-2 [4] |
| Primary Targets | Pan-RAF (BRAF, CRAF), SRC-family kinases (SRC, LCK) [3] [4] |
| Key Mechanistic Feature | Paradox-breaking; does not drive paradoxical ERK activation in RAS mutant cells [3] |
The following diagram illustrates the primary molecular mechanism of this compound within the context of the MAPK signaling pathway and its associated resistance mechanisms:
Diagram Title: this compound Dual Inhibition Overcomes BRAFi Resistance
The efficacy of this compound has been characterized through biochemical and cellular assays, providing a quantitative profile of its inhibitory potency.
Table 2: In Vitro Inhibitory Profile (IC₅₀ Values) of this compound
| Target | IC₅₀ (nM) | Experimental Context / Notes |
|---|---|---|
| LCK | 3 nM | [4] |
| CRAF | 6 nM | [4] |
| SRC | 10 nM | [4] |
| BRAF (V600E) | 15 nM | Oncogenic mutant form [4] |
| BRAF (Wild-Type) | 30 nM | [4] |
| MEK/ERK Signaling | Effective at 0.1 μM - 100 μM | Inhibition observed in WM266.4, Ba/F3, and A375 cell lines across various exposure times (4 hours to 20 days) [4] |
| Anti-proliferative Activity | Demonstrated | In BRAF mutant (A375) and NRAS mutant (D04) cell lines; suppressed BRAF-inhibitor resistant melanoma cells [4] |
This section details the established preclinical protocol for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.
The following workflow outlines the key steps in the in vivo efficacy study design:
Diagram Title: In Vivo Efficacy Study Workflow
The experimental data positions this compound as a promising preclinical tool and candidate for overcoming two major challenges in melanoma therapy: acquired resistance to BRAF inhibitors and intrinsic resistance in NRAS-mutant tumors [3] [2].
Its "paradox-breaking" nature is a key advantage. First-generation BRAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF but activated RAS, which potentially drives secondary tumors or limits efficacy. This compound, as a pan-RAF inhibitor, avoids this effect, making it suitable for investigating treatment strategies in a broader context, including NRAS-mutant melanomas [3]. Furthermore, its dual activity against RAF and SRC kinases addresses multiple known resistance mechanisms simultaneously, such as reactivation of the MAPK pathway via CRAF/COT overexpression or signaling through receptor tyrosine kinases and SFKs [5] [3].
From a research and development perspective, the oral bioavailability and favorable tolerability profile observed in preclinical models are significant positive attributes [1] [2]. The described protocol provides a solid foundation for designing further combination studies, which could explore synergies with MEK inhibitors, immunotherapy agents, or drugs targeting autophagy—a process implicated in RAF inhibitor resistance [5] [6].
This compound is an orally active pan-RAF inhibitor that also shows activity against SRC family kinases. Its key molecular and safety characteristics are summarized below [1] [2] [3].
| Property | Description |
|---|---|
| Molecular Formula | C₂₈H₂₇N₇O₃S [1] [2] |
| Molecular Weight | 541.62 g/mol [1] [2] |
| CAS Number | 1163719-91-2 [1] [2] |
| Physical Form | Light yellow to yellow solid [1] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) [1] |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) [1] |
| Primary Targets | Pan-RAF (CRAF, BRAF, BRAFV600E), SRC, LCK [1] [3] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [2] |
Adherence to safety and storage guidelines is critical for personal safety and compound integrity.
The following table summarizes key cell-based assays performed with this compound, which you can use as a reference for your experimental design [1].
| Assay Purpose | Cell Line / Model | Recommended Concentration & Incubation Time | Key Readout / Result |
|---|---|---|---|
| Inhibit MEK/ERK signaling | WM266.4 (BRAF mutant melanoma) | 1-100 nM; 24 hours | Western Blot: Dose-dependent inhibition of pMEK and pERK. |
| Anti-proliferative activity | A375 (BRAFV600E melanoma) | 10 nM (IC₅₀); 72 hours | CellTiter-Glo Viability Assay: IC₅₀ = 10 nM. |
| Anti-proliferative activity | D04 (NRAS mutant melanoma) | 0.1-100 µM; not specified | Cell Proliferation Assay: Efficient inhibition of NRAS mutant cell growth. |
| Inhibit resistant cells | Patient-derived PLX4720-resistant cells | 1 µM; 4 hours | Western Blot: Inhibition of MEK, ERK, and SRC. |
| Long-term efficacy | A375 (BRAFV600E melanoma) | 0.5 µM; 20 days | Cell Viability Assay: Sustained inhibition without inducing drug resistance. |
The following methodology is based on studies demonstrating the efficacy of this compound in mouse xenograft models [1].
This compound is a paradox-breaking pan-RAF inhibitor. Unlike first-generation RAF inhibitors like vemurafenib, it does not cause paradoxical activation of the ERK pathway in cells with wild-type BRAF or RAS mutations. This is a key therapeutic advantage. Furthermore, its additional inhibition of SRC family kinases helps overcome common resistance mechanisms in melanoma [3].
The diagram below illustrates the signaling pathway targeted by this compound and its mechanism.
The table below summarizes the key chemical identifiers and the primary solubility information available for CCT241161.
| Property | Description |
|---|---|
| CAS Number | 1163719-91-2 [1] [2] [3] |
| Molecular Formula | C₂₈H₂₇N₇O₃S [1] [2] [4] |
| Molecular Weight | 541.62 g/mol [1] [2] |
| Purity | Typically ≥98% - 99.77% [2] [3] [4] |
| Physical Form | Solid (white to off-white) [2] [4] |
| Recommended Storage | -20°C (powder); -80°C (in solvent) [1] [2] |
| Primary Solvent | DMSO [2] [4] |
| Solubility in DMSO | 100 mg/mL (184.63 mM) [2] |
This protocol is adapted from general best practices for kinase inhibitors and supplier data [2].
Materials:
Procedure:
This protocol outlines a general method for assessing the anti-proliferative effects of this compound on cancer cell lines, based on its described biological activity [2].
Materials:
Procedure:
The following diagrams illustrate the experimental workflow for preparing and using this compound, as well as its primary mechanism of action in cancer cells.
Experimental Workflow for this compound
This compound Signaling Pathway
The table below summarizes quantitative data on the kinase inhibition profile and in vivo efficacy of this compound from the literature.
| Kinase Inhibition Profile (IC₅₀) | In Vivo Efficacy (Xenograft Models) |
|---|---|
| LCK: 3 nM [2] | Model: BRAF mutant A375 [2] [3] |
| CRAF: 6 nM [2] [3] | Dosage: 10-20 mg/kg, orally, once daily [2] |
| SRC: 10 nM [2] | Duration: 7 days [2] |
| V600E-BRAF: 15 nM [2] | Result: Inhibits tumor growth without body weight reduction [2] |
| BRAF: 30 nM [2] | Model: BRAF inhibitor-resistant & NRAS mutant models [2] [3] |
| Result: Induces tumor regression, inhibits ERK and Src signaling [3] |
Given the limited public data on this compound's solubility in aqueous buffers, you may consider:
CCT241161 is a small molecule inhibitor designed to target both pan-RAF kinases (BRAF, CRAF) and SRC-family kinases (SFKs) like SRC and LCK [1]. This dual inhibition is a strategic approach to overcome major resistance mechanisms and the paradoxical activation of the MAPK pathway seen with first-generation BRAF inhibitors like vemurafenib [1] [2].
The compound was developed to inhibit the inactive conformation of BRAFV600E [1]. Its key innovation is the ability to inhibit MEK/ERK signaling in melanomas with both BRAF and NRAS mutations without inducing the paradoxical ERK activation that can occur in RAS mutant cells treated with selective BRAF inhibitors [1] [3] [4].
The tables below summarize quantitative data available for this compound.
Table 1: Kinase Inhibition Profile (In vitro IC₅₀ values)
| Kinase Target | This compound IC₅₀ (μM) |
|---|---|
| BRAF | 0.1 [1] |
| BRAFV600E | 0.04 [1] |
| CRAF | 0.01 [1] |
| SRC | 0.03 [1] |
| LCK | 0.02 [1] |
| MEK1 | >10 [1] |
| COT | >10 [1] |
Table 2: Key In Vitro and In Vivo Experimental Findings
| Model System | Key Finding |
|---|---|
| In Vitro Anti-proliferation | More potent inhibition of BRAF mutant melanoma cell growth compared to PLX4720 (vemurafenib analog) [1]. |
| Resistance Models | Inhibited growth of melanoma cells and patient-derived xenografts (PDXs) with acquired resistance to PLX4720 and intrinsic resistance to vemurafenib [1] [5]. |
| In Vivo Efficacy | Effective in BRAF mutant melanoma cells and patient-derived xenografts resistant to BRAF or BRAF/MEK inhibitor combinations [1] [4]. |
| In Vivo Pharmacokinetics | Oral dosing at 10 mg/kg/day achieved plasma concentrations ~1 μM at 14 hours, with ~55% oral bioavailability [1]. |
| In Vivo Tolerability | Well tolerated in mice; 40 mg/kg defined as the maximum tolerated single dose [1]. |
The following diagram illustrates the primary signaling pathway targeted by this compound and the consequential inhibitory effects that underpin its "paradox-breaking" nature.
While the search results do not contain step-by-step laboratory protocols, they describe key experimental contexts in which this compound was tested. You can use this information as a framework for designing your own protocols.
This compound is characterized as a pan-RAF inhibitor that also demonstrates activity against SRC-family kinases (SFKs) [1]. It was developed to overcome limitations of first-generation BRAF inhibitors.
| Property | Description |
|---|---|
| Primary Target | Pan-RAF (BRAF, CRAF) [1] |
| Secondary Target | SRC-family kinases (SRC, LCK) [1] |
| Key Mechanism | Inhibits RAF dimerization; avoids paradoxical ERK pathway activation in RAS mutant cells [1] |
| Therapeutic Rationale | Overcome resistance to first-generation BRAF inhibitors (vemurafenib, dabrafenib) and BRAF/MEK combination therapy [1] [2] |
The activity of this compound must be understood in the context of the MAPK pathway and common resistance mechanisms.
Figure 1: MAPK Signaling Pathway and Mechanisms of Resistance. This diagram illustrates the key targets of this compound within the MAPK pathway and the major resistance mechanisms that can reactivate the pathway, leading to treatment failure [3] [1] [4].
Common genetic and epigenetic changes leading to resistance include [3]:
The following table summarizes quantitative data from foundational studies on this compound.
| Assay/Model | Finding/Result | Notes |
|---|---|---|
| In Vitro Kinase Inhibition (IC₅₀) [1] | ||
| BRAFV600E | 15 nM | |
| CRAF | 6 nM | |
| SRC | 15 nM | |
| In Vivo Efficacy [1] | ||
| Mouse xenograft models | Tumor growth inhibition | Effective in models with acquired resistance to BRAF or BRAF/MEK inhibitors. |
| Oral bioavailability | ~55% | |
| Cellular Efficacy [1] [5] | ||
| BRAF mutant melanoma cells | Growth inhibition more potent than PLX4720 (vemurafenib analog) | |
| NRAS mutant melanoma cells | Inhibition of MEK/ERK signaling | |
| Safety & Tolerability [1] | ||
| Maximum Tolerated Dose (single, mouse) | 40 mg/kg | Slight, transient tachypnoea observed. |
| No Observed Adverse Effect Level | 20 mg/kg | Well-tolerated in repeat-dose studies. |
Given the lack of specific protocols for this compound, here are critical considerations for designing your experiments based on general principles and the drug's profile.
Confirming Target Engagement & Mechanism
Model Selection is Critical
Combination Strategies
It is important to note that the identified information on this compound is from preclinical studies published around 2015 [1] [2] [5]. As of the latest search, there is no mention of its progression into later-stage clinical trials. The field has since moved towards other next-generation RAF inhibitors and novel combination therapies.
Recent research explores different strategies to overcome resistance, such as:
Q1: What is the primary mechanism by which CCT241161 avoids paradoxical activation?
Q2: In which experimental models has this compound shown activity against resistant cancers?
Q3: What are the key kinase targets and their respective inhibition values?
| Kinase Target | IC₅₀ (μM) |
|---|---|
| BRAF | 0.1 |
| V600E-BRAF | 0.04 |
| CRAF | 0.01 |
| SRC | 0.03 |
| LCK | 0.003 |
| MEK1 | >10 |
| COT | >10 |
Protocol 1: Assessing ERK Pathway Inhibition In Vitro This protocol is used to confirm the compound's ability to suppress the MAPK pathway.
Protocol 2: In Vivo Efficacy Study in Patient-Derived Xenografts (PDXs) This protocol evaluates the compound's efficacy in resistant tumor models.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Lack of efficacy in your cell model | Intrinsic resistance due to upstream RTK signaling or other bypass mechanisms. | Combine this compound with other targeted agents. Its SFK inhibition may help overcome some forms of RTK-driven resistance [1]. |
| Paradoxical activation is still observed | The cellular context may involve very high levels of RAS activation. | Verify the mechanism by testing the compound in a RAS mutant cell line (e.g., with NRAS mutation) and check for ERK phosphorylation. True paradox-breaking inhibitors should not activate ERK in this context [1]. |
| High cytotoxicity in normal cells | Off-target effects or high potency against essential kinases in normal cells. | Titrate the compound to find a therapeutic window. Available data suggests this compound is well-tolerated in vivo, but always optimize dosage for your specific model [1]. |
The diagram below illustrates how this compound avoids the paradoxical activation caused by first-generation BRAF inhibitors.
The core difference lies in how the inhibitors affect RAF dimers. In cells with activated RAS (e.g., mutant NRAS), first-generation inhibitors bind only one part of the RAF dimer, unintentionally "trans-activating" the other and triggering the MAPK pathway [2]. This compound, as a pan-RAF inhibitor, can effectively block both parts of the dimer. Furthermore, its additional inhibition of SRC-family kinases (SFKs) targets another common resistance pathway, leading to sustained suppression of MEK/ERK signaling without paradoxical activation [1].
The table below consolidates key potency and efficacy data for this compound from research publications.
| Assay Type | Cell Line / Model | Key Finding | Experimental Context |
|---|---|---|---|
| In Vitro Kinase IC₅₀ [1] [2] | N/A | LCK: 3 nM; CRAF: 6 nM; SRC: 15 nM; V600E-BRAF: 15 nM; BRAF: 30 nM | In vitro kinase assays. |
| Cellular Efficacy (IC₅₀) [1] | WM266.4 (BRAF mutant melanoma) | ~10-100 nM (inhibits pMEK & pERK) | 24-hour treatment; Western Blot analysis. |
| Anti-Proliferation (GI₅₀) [1] [2] | A375 (BRAF V600E melanoma) | ~10 nM | 72-hour treatment; CellTiter-Glo viability assay. |
| Anti-Proliferation [1] | D04 (NRAS mutant melanoma) | Effective growth inhibition at 0.1-10 µM | 24-hour treatment; proliferation assay. |
| In Vivo Efficacy [1] | A375 xenograft (mouse) | Tumor growth inhibition at 10 & 20 mg/kg | Oral gavage, once daily; well-tolerated. |
Here are detailed methodologies for the core experiments cited in the data above.
This protocol is used to confirm target engagement by measuring the reduction of phosphorylated MEK and ERK [1].
This protocol determines the compound's effect on cell growth and viability [1] [2].
This protocol evaluates the compound's efficacy in a live animal model [1].
The following diagram illustrates the dual mechanism of this compound in the MAPK signaling pathway, which underlies its "paradox-breaking" property.
This diagram highlights how this compound's dual activity helps overcome common resistance mechanisms and prevents paradoxical pathway activation [1].
Q1: What is the recommended starting concentration for in vitro experiments on BRAF V600E mutant cells? A sound starting point is a 10-point dose-response curve ranging from 1 nM to 10 µM. Based on the data, you can expect significant pathway inhibition and anti-proliferative effects in the low nanomolar range (10-100 nM) for BRAF V600E models like A375 or WM266.4 [1] [2].
Q2: How does this compound overcome resistance to first-generation BRAF inhibitors like vemurafenib? Resistance often emerges through receptor tyrosine kinase (RTK) signaling that reactivates the MAPK pathway via SRC Family Kinases (SFKs) or through NRAS mutations that signal via CRAF [1]. As a pan-RAF inhibitor that also potently inhibits SFKs, this compound simultaneously blocks these bypass tracks, making it effective in resistant settings [1].
Q3: Why is this compound described as a "paradox-breaker"? First-generation BRAF inhibitors (like vemurafenib) cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF but activated RAS. This occurs because these drugs promote RAF dimer formation [3] [4]. This compound belongs to a class of inhibitors that do not induce this effect, thus "breaking the paradox," which is a significant therapeutic advantage [1].
For a quick reference, the table below summarizes the core information for this compound.
| Property | Description / Value |
|---|---|
| IUPAC Name | 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea [1] |
| Molecular Formula | C₂₈H₂₇N₇O₃S [1] |
| Molecular Weight | 541.63 g/mol [1] |
| CAS Number | 1163719-91-2 [1] |
| Solubility | Soluble in DMSO [1] |
| Primary Target & Mechanism | Pan-RAF and SRC family kinase (SFK) inhibitor. It blocks the RAF-MEK-ERK signaling pathway without causing its paradoxical activation, which is a limitation of earlier BRAF inhibitors. [2] |
| Research Applications | Primarily in oncology for BRAF and NRAS mutant melanomas, including models resistant to BRAF/MEK inhibitors. Also relevant for neuroscience due to SRC kinase's role in neuronal signaling. [2] [1] |
| Recommended Storage | -20°C [1] |
What is the primary scientific significance of this compound? this compound is a "paradox-breaking" pan-RAF inhibitor that also potently inhibits SRC family kinases (SFKs) [2]. This dual activity allows it to inhibit MEK/ERK signaling in both BRAF and NRAS mutant melanomas and to overcome resistance to first-generation BRAF inhibitors (like vemurafenib) and even combination BRAF/MEK inhibitor therapies [2]. Resistance is often mediated by pathway reactivation through RTK/SFK signaling or mutant NRAS [2].
What are the specific inhibitory concentrations (IC₅₀) for this compound? According to the primary research, this compound demonstrates high potency [2]:
The compound does not significantly inhibit MEK1 or COT at concentrations up to 10 µM [2].
Why is DMSO used as a solvent for this compound, and what are the key concerns? DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar compounds like this compound, making it ideal for maintaining stock solutions in drug discovery screening programs [3]. However, its use comes with critical caveats:
What is a safe working concentration for DMSO in cell-based assays? While a universally "safe" concentration depends on your specific cell line and exposure time, it is crucial to keep the final concentration of DMSO in your culture media as low as possible, typically below 0.1% (v/v). You must perform a dose-response curve for your specific cell model to determine the maximum tolerated concentration that does not affect cell viability, growth, or your experimental phenotype [3] [4]. Always include a vehicle control containing the same concentration of DMSO used in your treated samples.
What is the recommended method for sterilizing DMSO for use in cell culture? The preferred and most reliable method for sterilizing DMSO is aseptic membrane filtration [5]. Other physical methods like gamma irradiation, E-beam irradiation, or dry heat significantly degrade the quality of DMSO, causing it to fail chemical purity tests. Use DMSO-compatible filter materials, such as polytetrafluoroethylene (PTFE), and verify the sterility of the final filtered product [5].
A proper vehicle control is non-negotiable. It should contain the same batch of DMSO, at the same final concentration in your culture media or buffer, as your experimental wells treated with this compound. For example, if you add 1 µL of your 10 mM this compound stock to 1 mL of media (resulting in a 0.1% DMSO final concentration), your vehicle control must be 1 µL of pure DMSO added to 1 mL of media.
| Problem | Potential Cause | Solution |
|---|---|---|
| Unexpected cell death or inhibited growth in all conditions (including control) | DMSO final concentration is too high. | Titrate the DMSO concentration. Perform a cell viability assay with a DMSO-only dose-response curve to find a non-toxic level. [3] [4] |
| Precipitate forming in assay well | Compound may be precipitating out of solution in aqueous media. | Ensure the final DMSO concentration is kept low (<0.5%). Consider adding the compound stock to the media while vortexing to ensure rapid mixing. |
| High background or variable results in LC-MS analysis | Ion suppression from non-volatile contaminants in DMSO or sample matrix. | Use high-purity DMSO and LC-MS grade solvents. Employ solid-phase extraction (SPE) for sample cleanup and use a divert valve to prevent contaminants from entering the MS source. [6] [7] |
| Lack of expected biological effect | Inactivated compound due to improper storage or degraded DMSO. | Use fresh aliquots of stock solution. Ensure DMSO is stored tightly sealed in a dry environment, as it is hygroscopic. Confirm the activity of a new batch of compound in a positive control assay. |
The following diagram illustrates the key signaling pathway targeted by this compound and how its unique profile overcomes a common resistance mechanism.
This dual-inhibition strategy is crucial because resistance to first-generation BRAF inhibitors is often driven by RTK/SFK signaling or mutant NRAS, which lead to reactivation of the pathway [2]. By concurrently inhibiting SFKs, this compound prevents this escape route.
What is the primary mechanism of action of CCT241161? this compound is a dual-acting inhibitor. It functions as a pan-RAF inhibitor (targeting BRAF, BRAF V600E, and CRAF) and also potently inhibits SRC-family kinases (SRC, LCK). This dual activity allows it to inhibit the MEK/ERK pathway without causing the paradoxical activation seen with first-generation BRAF inhibitors in RAS-mutant cells, making it effective in certain resistant melanoma models [1].
In which disease models has this compound shown efficacy? Preclinical studies have demonstrated its efficacy in:
What are the key selectivity and pharmacokinetic profiles of this compound? The table below summarizes quantitative data from preclinical characterization [1]:
| Property | Value for this compound | Experimental Note / Context |
|---|---|---|
| Biochemical IC₅₀ (nM) | ||
| BRAF V600E | 15 nM | |
| CRAF | 6 nM | |
| SRC | 15 nM | |
| LCK | 3 nM | |
| In Vivo Profile (Mouse) | ||
| Oral Bioavailability | ~55% | At 10 mg/kg/day |
| Plasma Concentration | ~1 μM | Measured at 24 hr (CCT196969) & 14 hr (this compound) post 10 mg/kg/day dose |
| Tolerated Dose | Up to 25 mg/kg daily for 19 days | No mortality; transient tachypnoea observed |
Objective: To assess the efficacy of this compound in suppressing the MAPK pathway in melanoma cell lines.
Methodology:
Expected Outcome: A dose-dependent decrease in p-ERK and p-MEK levels in sensitive cell lines, indicating successful pathway inhibition [1].
Objective: To evaluate the antitumor activity of this compound in vivo using patient-derived xenografts resistant to established BRAF inhibitors.
Methodology:
Expected Outcome: Significant tumor growth inhibition in the this compound-treated group compared to both vehicle and PLX4720-treated groups, with corresponding decreases in p-ERK staining in tumor tissues [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Lack of p-ERK inhibition in a sensitive cell line | Inactive compound; degraded DMSO stock; incorrect cell model. | Confirm compound activity in a fresh aliquot via a kinase assay. Verify the mutation status of the cell line. Use a known sensitive cell line as a positive control. |
| High cytotoxicity in control wells | Solvent (DMSO) toxicity. | Ensure final DMSO concentration in media does not exceed 0.1%. Include a vehicle-only control in all experiments. |
| Rapid re-growth of tumors in vivo | Development of acquired resistance. | Consider testing this compound in combination with other agents (e.g., MEK inhibitors) based on resistance mechanisms identified in your model. Analyze endpoint tumors for mechanisms of resistance. |
| Unexpected toxicity in mouse models | Dose too high; compound-related adverse effect. | Re-evaluate the dosing regimen. Refer to the preclinical safety data, which indicated that doses up to 25 mg/kg/day were tolerated with only transient side effects [1]. |
The following diagram illustrates the mechanism of action of this compound and common resistance pathways it is designed to overcome.
This compound was designed as a pan-RAF inhibitor but also potently inhibits several kinases in the SRC family [1] [2]. The table below summarizes its primary and secondary targets based on available biochemical (cell-free) IC50 data.
| Kinase Target | IC50 Value | Notes / Classification |
|---|---|---|
| LCK (Lymphocyte-specific protein tyrosine kinase) [3] [4] | 3 nM | Secondary Target / SRC Family |
| CRAF (RAF1) [3] [4] | 6 nM | Primary Target / RAF Family |
| SRC (Proto-oncogene tyrosine-protein kinase SRC) [3] [4] | 10 nM | Secondary Target / SRC Family |
| BRAF(V600E) [3] [4] | 15 nM | Primary Target / RAF Family |
| BRAF (Wild-type) [3] [4] | 30 nM | Primary Target / RAF Family |
| p38 MAPKs (p38 mitogen-activated protein kinases) [2] | Data in figure | Off-target (Inhibited in a kinase panel) |
Based on the primary research, here are answers to potential FAQs and troubleshooting points for researchers using this compound.
FAQ 1: What are the primary off-target effects I should be aware of when using this compound?
The most significant off-target effects of this compound are its potent inhibition of SRC-family kinases (SFKs), particularly SRC and LCK [1] [2]. It is crucial to design control experiments to determine whether a observed phenotypic effect is due to RAF inhibition, SFK inhibition, or the combined action. Using a selective SRC family inhibitor as a control can help deconvolute the mechanism of action.
FAQ 2: How can I confirm the compound's activity in my cellular model?
The standard protocol is to treat the cells and analyze pathway inhibition via Western blotting.
FAQ 3: My experiment shows unexpected activation of the MAPK pathway. Is this normal for this compound?
Unlike first-generation RAF inhibitors like vemurafenib, this compound is a "paradox-breaking" inhibitor and does not induce paradoxical activation of the MEK/ERK pathway in RAS mutant cells [1] [2]. If you observe pathway activation, it is likely not a direct effect of the compound's intended mechanism. You should investigate other experimental variables, such as cell line authenticity, serum concentration, or potential contamination.
FAQ 4: What is a recommended in vivo dosing regimen for this compound?
Pharmacokinetic studies support the use of this compound in mouse models.
To help visualize the compound's complex mechanism of action and a typical cell-based validation workflow, please see the diagrams below.
Diagram 1: this compound's primary targets within a simplified RAS/MAPK signaling pathway. This compound (green) directly inhibits RAF kinases and off-target SRC-family kinases (SFKs), which can also signal into the pathway. This dual inhibition helps overcome resistance to first-generation RAF inhibitors.
Diagram 2: A recommended experimental workflow for validating this compound activity in cells. The key readout is the reduction of phosphorylation of downstream pathway components via Western blot.
A significant gap for researchers is the lack of a publicly available, comprehensive kinase profiling screen (e.g., from platforms like KINOMEscan) specifically for this compound. While the HMS LINCS database [5] is a rich resource for such data, the provided table does not confirm the inclusion of this compound.
What is this compound? this compound is an orally active, potent pan-RAF inhibitor. It also demonstrates significant activity against other key kinases, which contributes to its unique "paradox-breaking" profile and effectiveness in targeting melanomas with specific mutations [1] [2] [3].
The following table summarizes its primary kinase targets and documented inhibitory activity (IC50).
| Target Kinase | IC50 (nM) | Biological Significance |
|---|---|---|
| LCK | 3 nM [1] [5] | Lymphocyte-specific protein tyrosine kinase |
| CRAF | 6 nM [1] [5] | A RAF kinase isoform; inhibition prevents MAPK pathway signaling. |
| SRC | 10 nM [1] [5] | A SRC-family kinase (SFK); co-inhibition helps overcome resistance [2]. |
| V600E-BRAF | 15 nM [1] [5] | Most common oncogenic BRAF mutation in melanoma [4]. |
| BRAF | 30 nM [1] [5] | Wild-type BRAF kinase. |
1. Cell Viability and Proliferation Assay This protocol is used to determine the anti-proliferative effects of this compound.
2. Overcoming Resistance in Cell Models
1. Xenograft Model for Tumor Regression This protocol demonstrates efficacy in live animal models.
2. Patient-Derived Xenograft (PDX) Models For higher clinical relevance, this compound has been validated in PDX models derived from patients resistant to BRAF or BRAF/MEK combination therapy [2] [3].
Q1: My melanoma cell lines show high ERK phosphorylation despite this compound treatment. What could be wrong?
Q2: I am not observing significant tumor regression in my in vivo model. How can I optimize the protocol?
Q3: Why is this compound effective in NRAS mutant melanoma when first-generation BRAF inhibitors are not?
The following diagram illustrates the core mechanism of action of this compound within the MAPK pathway and highlights its key advantage over earlier inhibitors.
This diagram shows how this compound simultaneously inhibits RAF dimers and SRC family kinases (SFKs). This dual action blocks the MAPK pathway and prevents a key resistance mechanism, unlike first-generation BRAF inhibitors which can unintentionally promote pathway activation in RAS mutant cells.
While your question focuses on CCT241161, the most detailed safety data from the search results is for the closely related compound CCT196969. They are from the same series of pan-RAF inhibitors and are often discussed together in the literature [1]. The data below can serve as a key reference in your troubleshooting guide, assuring researchers that weight loss was not a noted adverse effect in the profiled studies.
The table below summarizes the available tolerability data [1]:
| Assessment | Dosage | Findings Related to Body Weight |
|---|---|---|
| Single Dose (CD-1 mice) | 20 mg/kg | No clinical signs; no observed adverse effects. |
| Single Dose (CD-1 mice) | 40 mg/kg | Slight, transient tachypnoea; no effect on body weight. |
| Repeated Dose (daily) | 20 mg/kg for 24 days | No clinical signs; no body weight loss. |
| Repeated Dose (daily) | 25 mg/kg for 19 days | Tachypnoea with decreased activity; no body weight loss or reduction in food intake. |
Here are some hypothetical FAQs you can adapt for your technical support center, based on the available information.
Q: Does the available scientific literature report body weight loss as a side effect of this compound? A: The specific search results do not report body weight loss for this compound. A comprehensive safety profile analysis for its analog, CCT196969, showed it was extremely well tolerated with no significant adverse effects on body weight at the doses assessed [1].
Q: What is the maximum tolerated dose for these compounds? A: For CCT196969, a single dose of 40 mg/kg was defined as the maximum tolerated dose (MTD) in mice, with only transient tachypnoea observed and no body weight loss [1].
Q: At what plasma concentration are these compounds active? A: Oral dosing at 10 mg/kg/day resulted in plasma concentrations of approximately 1 μM at 24 hours for CCT196969 and 14 hours for this compound, which are well above the measured GI50 (half-maximal inhibition of cell proliferation) values for BRAF mutant melanoma cells [1].
To help researchers understand the context of these compounds, the following diagram illustrates their multi-target mechanism of action, which underlies their "paradox-breaking" property and potential for an improved therapeutic profile.
If a user reports body weight loss in an animal study, your technical guide could advise them to investigate the following:
For researchers investigating resistance, the following table summarizes the key mechanisms that melanoma cells can use to develop resistance to this compound and other RAF inhibitors.
| Mechanism Category | Specific Example | Description & Effect on Resistance |
|---|---|---|
| MAPK Pathway Reactivation | RAS mutations (e.g., NRAS) | Constitutive activation of mutated RAS increases BRAF dimerization, reactivating the MAPK pathway and causing resistance [1]. |
| BRAF Alterations | Overexpression of mutated BRAF or expression of splicing variants (e.g., p61BRAFV600E) promotes dimer formation that is insensitive to inhibitors that only block monomers [1]. | |
| MEK mutations (e.g., MEK1 C121S, E203K) | Mutations in MEK1/2 allow downstream ERK signaling to continue independently of BRAF inhibition [1]. | |
| Bypass Pathway Activation | PI3K-AKT-mTOR pathway | Upregulation of this parallel pathway provides anti-apoptotic and pro-proliferation signals, often via overexpression of Receptor Tyrosine Kinases (RTKs) like EGFR or PDGFRβ [1]. |
| YAP/TAZ pathway | Activation of this pathway in resistant cells promotes expression of cell cycle molecules and viability [1]. | |
| JNK/c-Jun pathway | Upregulation of p-c-Jun can decouple the inhibition of proliferation from the induction of apoptosis [1]. | |
| Epigenetic Changes | DNA Methylation | Drug-tolerant cells can show global changes in DNA methylation patterns, leading to altered gene expression that promotes survival [1]. |
Developing a drug-resistant cell line is a process that can take from 3 to 18 months [2]. The table below compares two fundamental selection strategies.
| Selection Strategy | Description | Rationale & Application |
|---|---|---|
| Clinically Relevant (Pulsed) | Treat cells with low, non-lethal doses of this compound in cycles, with recovery periods in drug-free media [2]. | Mimics the intermittent drug exposure seen in patients, often leading to moderate (2-8 fold) resistance that is more clinically representative [2]. |
| High-Level Laboratory (Continuous) | Continuously expose cells to this compound, often starting with a low dose and escalating it over time [2]. | Aims to understand potential resistance mechanisms by applying strong selective pressure, which can lead to high-level resistance [2]. |
Here is a generalized workflow for developing resistant cell lines, integrating the strategies above. You can adapt the parameters for this compound.
This method is recommended for modeling clinical resistance [2].
Q1: What are the advantages of this compound over other BRAF inhibitors? this compound is a pan-RAF inhibitor that also has anti-SRC activity. This profile allows it to block the growth of not only BRAF-mutant melanoma cells but also those with NRAS mutations. Importantly, it has shown efficacy in pre-clinical models against melanomas that have acquired resistance to first-generation BRAF inhibitors like vemurafenib and dabrafenib [3] [4].
Q2: My resistant cells are growing very slowly. Is this normal? Yes, this is a common phenomenon. The development of resistance often comes with a fitness cost, where the resistant cells may have a slower proliferation rate compared to the parental line. This is a sign that the cells have undergone significant adaptation. Ensure you are providing adequate recovery time between pulsed treatments [2].
Q3: How can I mitigate the risk of my resistance development project failing? A comparative selection strategy is highly recommended. This involves developing resistant lines in parallel using multiple parent cell lines or by applying multiple selective agents. This approach not only reduces the risk of total failure but can also provide broader insight into which types of tumors or agents are more prone to developing resistance [2].
Q4: Where can I find specific dosing information for this compound? The search results provide specific in vitro and in vivo dosing examples. In cell culture, experiments have used concentrations ranging from 1 nM to 1 μM [3]. For in vivo studies, doses of 10 mg/kg and 20 mg/kg administered orally once daily have been shown to inhibit tumor growth in mouse xenograft models [3].
| Feature | Vemurafenib (1st Generation) | CCT241161 (pan-RAF/SFK Inhibitor) | | :--- | :--- | :--- | | Primary Target(s)Inhibits mutant BRAF (monomer); promotes paradoxical activation in RAS-mutant cells [1] [2] | BRAF, CRAF, and SRC-family kinases (SFKs) [1] | | Mechanism & "The Paradox" | Drives paradoxical ERK activation in RAS-mutant cells via RAF dimerization [1] [2] | "Paradox-breaking"; inhibits MEK/ERK in both BRAF and NRAS mutant cells without causing paradoxical activation [1] | | Key Resistance Issues | Resistance frequent via RTK/SFK signaling, NRAS mutations, or BRAF splice variants that reactivate MAPK pathway [1] [3] | Active against tumor models with acquired resistance to vemurafenib and BRAF/MEK combo inhibitors [1] | | Reported Potency (IC₅₀) | BRAF: ~0.1 μM (from comparison context) [1] | BRAF: 0.1 μMBRAF V600E: 0.04 μMCRAF: 0.01 μMSRC: 0.03 μM [1] | | Therapeutic Implication | Effective in BRAF V600E melanoma, but resistance often develops; limited efficacy in other BRAF V600E cancers (e.g., colorectal) [2] | Potential first-line for BRAF/NRAS mutant melanoma and second-line for vemurafenib-resistant disease [1] |
The comparative profile of this compound is supported by several key experiments. The following table outlines the methodologies used to generate the data cited in the comparison above.
| Experiment Objective | Key Methodology | Relevant Findings for this compound |
|---|---|---|
| In Vitro Kinase Profiling [1] | Inhibition of purified kinase proteins assessed to determine IC₅₀ values. | Potent inhibition of BRAF, CRAF, and SFKs (e.g., SRC, LCK); no significant inhibition of MEK1 or COT [1]. |
| Cellular Pathway Inhibition [1] | Treatment of BRAF mutant (WM266.4) and BRAF/RAS wild-type (D35) melanoma cell lines, followed by Western Blot analysis of pMEK and pERK. | Inhibited pMEK and pERK in BRAF mutant cells; no paradoxical ERK activation in wild-type cells [1]. |
| Cell Growth Inhibition (Proliferation Assay) [1] | Melanoma cells treated with compounds, and cell viability/proliferation measured (e.g., MTS assay). | Inhibited growth of BRAF mutant melanoma cells more potently than PLX4720 (vemurafenib analog) [1]. |
| In Vivo Efficacy in PDX Models [1] | Patient-derived xenografts (PDXs) from patients resistant to BRAF or BRAF/MEK inhibitors grown in mice and treated with compound. | CCT196969/CCT241161 inhibited tumor growth in PDX models resistant to clinical BRAF or BRAF/MEK inhibitor combinations [1]. |
The fundamental difference between these inhibitors lies in their mechanism of action and how they affect the MAPK signaling pathway. The following diagram illustrates these key differences.
The diagram above shows the key mechanistic differences. Vemurafenib selectively inhibits monomeric mutant BRAF but fails to inhibit dimeric RAF and even promotes paradoxical activation in the presence of oncogenic RAS. In contrast, this compound, as a pan-RAF inhibitor, blocks both monomeric and dimeric BRAF, and by simultaneously inhibiting SRC-family kinases (SFKs), it shuts down a major resistance pathway, leading to sustained suppression of the MAPK pathway [1].
For researchers, the data suggests that this compound and similar paradox-breaking pan-RAF inhibitors represent a strategic evolution in targeting the MAPK pathway.
NRAS mutant melanoma models and its paradox-breaking nature suggest a potentially wider therapeutic window than vemurafenib, which is contraindicated in RAS-mutant cancers [1].GI₅₀ values support its potential for translation into clinical trials [1].It is important to note that the information available is from preclinical studies published around 2014-2015. While a clinical trial was anticipated to begin soon after [4], I could not find results from those trials in this search.
The following table consolidates key quantitative data for direct comparison [1].
| Assay Parameter | CCT196969 | CCT241161 |
|---|---|---|
| Biochemical IC₅₀ (Cell-Free Assay) | ||
| BRAF | 0.1 μM | 0.03 μM |
| BRAF(V600E) | 0.04 μM | 0.015 μM |
| CRAF | 0.01 μM | 0.006 μM |
| SRC | 0.03 μM | 0.01 μM |
| LCK | 0.02 μM | 0.003 μM |
| In Vivo Pharmacokinetics | ||
| Oral Bioavailability (in mice) | ~55% | ~55% |
| Plasma Concentration (24hr post 10 mg/kg dose) | ~1 μM | ~1 μM |
Both CCT196969 and this compound were developed as pan-RAF inhibitors that also potently inhibit SRC-family kinases (SFK) [1]. This dual-targeting profile is strategically designed to overcome major challenges in treating cancers like melanoma:
The following diagram illustrates the key signaling pathways targeted by these inhibitors and the logical rationale for their dual-targeting design:
The comparative data is supported by several key experiments detailed in the literature.
This primary assay established the direct potency of the compounds against their kinase targets.
This assay evaluated the functional consequence of kinase inhibition on cancer cell growth.
These studies confirmed the activity and safety of the compounds in a live animal model, a critical step for clinical translation.
While the comparative data primarily comes from earlier melanoma studies, recent research has explored new applications, particularly for CCT196969.
The key findings on CCT241161 are supported by standard preclinical experimental methods:
First-generation BRAF inhibitors (vemurafenib, dabrafenib) are effective in BRAF-mutant melanoma but most patients relapse with acquired resistance [1]. A major limitation is paradoxical activation: in cells with wild-type BRAF but activated RAS, these inhibitors induce RAF dimerization that hyperactivates the MEK/ERK pathway, potentially driving secondary tumors [1] [3].
Resistance is often mediated by pathway reactivation through:
This compound was designed to co-target pan-RAF and SFKs, simultaneously blocking the primary driver (RAF) and a key resistance mechanism (SFK), preventing paradoxical activation and overcoming resistance [1].
Figure 1: Mechanism of this compound. The diagram contrasts normal RAF signaling, common resistance mechanisms to first-generation BRAF inhibitors, and the dual-targeting, paradox-breaking approach of this compound. [1] [3]
This compound belongs to a class of αC-IN/DFG-OUT (CIDO) binders, known as pan-RAF inhibitors [4]. The table below compares it with other RAF inhibitor classes.
| Inhibitor Class | Mechanism & Target | Example Compounds | Key Features | Key Limitations |
|---|---|---|---|---|
| αC-OUT/DFG-IN (Type I½) | Inhibits monomeric BRAF V600E [3] | Vemurafenib, Dabrafenib, Encorafenib [3] | High selectivity for mutant BRAF monomers [3] | Drives paradoxical ERK activation; ineffective against RAF dimers leading to resistance [1] [3] |
| αC-IN/DFG-OUT (Type II) - Pan-RAF | Inhibits RAF monomers & dimers [4] | This compound, CCT196969, LY3009120 [1] [4] | "Paradox-breaking"; active against NRAS mutant tumors; targets resistance from RAF dimerization [1] | May have a narrower therapeutic window than αC-OUT inhibitors [4] |
| Paradox Breakers | Inhibits BRAF V600E without inducing dimerization [4] | PLX7904, PLX8394 [4] | Designed specifically to avoid paradoxical activation [4] | Potentially limited efficacy in cancers with concurrent RAS mutations [4] |
This compound represents a rational drug design strategy to overcome major clinical limitations of first-generation BRAF inhibitors. Its dual pan-RAF and SRC inhibition profile makes it a promising candidate for treating resistant melanomas.
CCT241161's therapeutic strategy is based on co-inhibiting two key signaling nodes. The diagram below illustrates how it targets both the RAF/MEK/ERK pathway and SRC-mediated survival and resistance pathways.
Key experimental findings from the primary research demonstrate the efficacy of this compound [1].
| Experiment Type | Cell Line / Model | Key Experimental Details | Result / Outcome |
|---|---|---|---|
| In Vitro Kinase Assay | Purified kinases | Biochemical assay to measure half-maximal inhibitory concentration (IC₅₀) [1]. | IC₅₀ values: CRAF (6 nM), BRAF V600E (15 nM), SRC (10 nM), LCK (3 nM) [1] [2]. |
| Cell Proliferation Assay | A375 (BRAF V600E melanoma) | Cells treated for 72 hours; viability measured via CellTiter-Glo assay [2]. | IC₅₀ = 10 nM; more potent than PLX4720 (vemurafenib analog) [1]. |
| Western Blot Analysis | WM266.4 (BRAF mutant melanoma) | Cells treated with 1-100 nM this compound for 24 hours; analysis of pathway phosphorylation [1]. | Dosedependent inhibition of pMEK and pERK [1]. |
| Western Blot Analysis | PLX4720-resistant patient-derived cells | Resistant cells treated with 1 µM this compound for 4 hours [1]. | Inhibited pMEK, pERK, and pSRC, confirming target engagement in a resistance model [1]. |
| In Vivo Efficacy | A375 xenograft (mouse model) | Oral gavage, 10-20 mg/kg, once daily for 7 days [1]. | Inhibited tumor growth in BRAF mutant, NRAS mutant, and BRAF-inhibitor resistant xenografts; well-tolerated [1]. |
Based on the collective data, the main advantages of this compound in a research context are:
This compound is a pan-RAF inhibitor that also potently inhibits SRC-family kinases (SFKs). It was developed to overcome resistance to first-generation BRAF inhibitors and to treat both BRAF and NRAS mutant melanomas [1] [2].
The table below summarizes the core biochemical and cellular data for this compound, highlighting its key feature of dual RAF and SFK inhibition.
| Property | Data for this compound |
|---|---|
| Reported Year | 2015 [2] |
| Primary Targets | BRAF, CRAF, SRC-family kinases (SRC, LCK) [2] |
| Biochemical IC₅₀ (Cell-Free) | BRAF: 0.03 µM; BRAF(V600E): 0.015 µM; CRAF: 0.006 µM; SRC: 0.01 µM; LCK: 0.003 µM [2] |
| Cellular Activity (MEK/ERK Inhibition) | Inhibits pMEK and pERK in BRAF mutant WM266.4 cells [2] |
| Anti-Proliferation (GI₅₀) | More potent than PLX4720 (vemurafenib analog) in BRAF mutant melanoma cells [2] |
| Key Resistance Mechanism Addressed | Reactivation of MAPK pathway via RTK/SFK signaling or mutant NRAS [2] |
| Paradoxical Activation | Does not induce paradoxical ERK activation in RAS mutant cells ("paradox-breaking") [1] [2] |
| In Vivo Efficacy | Active in patient-derived xenograft (PDX) models resistant to BRAF or BRAF/MEK inhibitor combinations [1] [2] |
| In Vivo Tolerability | Orally bioavailable (~55%). Well tolerated in mice at 10 mg/kg/day [2] |
RAF inhibitors are biochemically classified based on their selectivity for different RAF conformations (monomeric vs. dimeric). The following diagram illustrates the mechanism of these inhibitor classes, showing where this compound fits conceptually as a pan-RAF inhibitor.
This structural understanding explains the "paradox-breaking" nature of this compound. First-generation inhibitors like vemurafenib are monomer-selective; they potently inhibit monomeric BRAF(V600E) but poorly inhibit RAF dimers, which can lead to paradoxical pathway activation in normal cells and resistance in tumor cells [3] [4]. In contrast, this compound belongs to a class of pan-RAF inhibitors designed to inhibit both monomeric and dimeric RAF with similar potency, thereby avoiding paradoxical activation [1] [2].
The key validation experiments for this compound were conducted as follows:
CCT241161 belongs to a class of paradox-breaking pan-RAF inhibitors. Its unique synergy arises from its ability to simultaneously target two key signaling nodes: the RAF kinases within the MAPK pathway and the SFKs, which are often involved in resistance mechanisms.
The diagram below illustrates how this compound targets both the MAPK pathway and parallel resistance pathways, unlike specific BRAF inhibitors.
The primary evidence for this compound's efficacy comes from well-established preclinical studies.
1. Key Experimental Findings
2. Core Experimental Methodology The general workflow for validating this compound's activity is outlined below.
Key Readouts:
This compound can be positioned against other therapeutic strategies for RAF-driven melanomas.
| Inhibitor Class | Mechanism & Target | Example Drugs | Key Challenge | This compound's Proposed Advantage |
|---|---|---|---|---|
| 1st-gen BRAFi | Targets monomeric BRAF |
Vemurafenib, Dabrafenib | Paradoxical activation, rapid resistance [2] [3] | Pan-RAF inhibition prevents paradoxical activation [1] |
| BRAFi + MEKi | Vertical pathway blockade | Dabrafenib + Trametinib [4] | Resistance via RTK/SFK bypass tracks [5] | Built-in SFK inhibition blocks key resistance pathway [1] |
| Pan-RAF Inhibitors | Inhibits all RAF isoforms | TAK-632, LY3009120 | May not address RTK/SFK-driven resistance [2] [6] | Dual targeting of RAF and SFK for broader suppression [1] |
| This compound | Pan-RAF + SFK inhibitor | This compound, CCT196969 | Preclinical stage; clinical efficacy unknown [1] | Addresses multiple resistance mechanisms simultaneously [1] |
It is important to note that the evidence for this compound is currently at the preclinical stage. While the data is promising, its efficacy and safety in humans have not been established.
The following table provides a deeper look into the quantitative data and methodologies from key experiments that validated CCT241161 in preclinical models.
| Experiment Type | Detailed Methodology & Key Findings |
|---|
| Kinase Inhibition Profiling [1] | Method: In vitro kinase assays. Results: IC₅₀ values: BRAF = 30 nM; BRAF V600E = 15 nM; CRAF = 6 nM; SRC = 15 nM; LCK = 3 nM. No significant inhibition of MEK1 or COT (at >10 µM). | | Cell Proliferation Assay [1] | Method: Growth inhibition (GI₅₀) assays in melanoma cell lines. Results: Potently inhibited growth of BRAF mutant (WM266.4) and NRAS mutant melanoma cells. More potent than PLX4720 (vemurafenib analog). | | Pathway Analysis [1] | Method: Western blotting to measure phosphorylation levels of key signaling proteins. Results: Inhibited phosphorylation of MEK and ERK in BRAF mutant (WM266.4) cells. Did not induce paradoxical ERK activation in BRAF/RAS wild-type cells. | | In Vivo Efficacy [1] | Method: Oral administration in mouse xenograft models, including PLX4720-resistant A375 cells and vemurafenib-resistant patient-derived xenografts (PDXs). Results: Inhibited tumor growth in resistant models. Correlated with inhibition of ERK and SRC in tumor tissues. | | Tolerability & Pharmacokinetics [1] | Method: Single and repeat-dose studies in CD-1 mice. Results: Well-tolerated. At 10 mg/kg/day, achieved plasma concentrations above GI₅₀ values for target cells for 14-24 hours. Oral bioavailability ~55%. |
This compound belongs to a class of "paradox-breaking" RAF inhibitors [1] [2]. Its unique profile can be understood in the context of the MAPK signaling pathway and how different inhibitors act upon it.
As the diagram illustrates:
This compound was part of a research effort to develop inhibitors that bind the αC-helix in the "IN" conformation (αC-IN inhibitors) [4]. This class shows improved efficacy against RAF dimers, which are a common resistance mechanism to first-generation αC-OUT inhibitors like vemurafenib and dabrafenib [3] [4]. Other similar developmental compounds include CCT196969, LY3009120, and TAK-632 [4] [5].
| Feature | CCT241161 (Pan-RAF & SRC Inhibitor) | Selective BRAF Inhibitors (e.g., Vemurafenib) |
|---|---|---|
| Primary Target Profile | Pan-RAF (BRAF, CRAF, BRAFV600E) & SRC Family Kinases (SRC, LCK) [1] [2] | Selective for monomeric BRAFV600E [3] |
| Mechanism & "Paradox" | Paradox-breaking; inhibits ERK signaling in both BRAF and NRAS mutant cells without causing paradoxical pathway activation [4] [5]. | Causes paradoxical activation of the MAPK pathway in RAS mutant cells, which can drive secondary tumors [3]. |
| Efficacy in Melanoma | Effective in BRAF mutant, NRAS mutant, and BRAF/MEK inhibitor-resistant melanomas [4] [5]. | Effective primarily in naive BRAFV600E mutant melanoma; resistance often develops [4] [5]. |
| Key Resistance Mechanisms Overcome | Effective against resistance mediated by: • NRAS mutations • Receptor Tyrosine Kinase (RTK) signaling • SRC Family Kinase (SFK) signaling [4] [5] | Resistance commonly arises via: • NRAS mutations • BRAF splice variants • RTK/SFK pathway reactivation [5] [3] | | Reported IC50 Values | CRAF: 6 nM BRAFV600E: 15 nM BRAF: 30 nM SRC: 10 nM LCK: 3 nM [1] [2] | Varies by compound; typically nanomolar for BRAFV600E but significantly less potent against CRAF and dimeric BRAF [3]. |
The following diagram illustrates the key mechanistic differences in how selective BRAF inhibitors and pan-RAF inhibitors like this compound affect the MAPK signaling pathway.
Diagram: Comparing the mechanisms of selective BRAF inhibitors and this compound. Selective inhibitors incompletely block RAF dimers and are vulnerable to resistance, while this compound fully inhibits dimer signaling and parallel SRC pathways.
The following table summarizes critical experimental findings that validate the profile of this compound in preclinical models.
| Experiment Type | Cell Line / Model | Key Findings | Significance |
|---|---|---|---|
| In Vitro Cytotoxicity [1] | A375 (BRAFV600E melanoma) | IC50 = 10 nM after 72 hrs. | High potency against a common BRAF-mutant melanoma cell line. |
| In Vitro Proliferation [4] [1] | D04 (NRAS mutant melanoma) | Inhibited cell growth at 0.1-100 µM. | Confirms activity in NRAS mutant melanoma, a setting where selective BRAFi fail. |
| Resistance Model [4] [1] | A375/R (PLX4720-resistant) | Inhibited MEK/ERK signaling at 1 µM for 4h; no resistance in 20-day assay. | Demonstrates ability to overcome acquired resistance to first-generation BRAFi. |
| In Vivo Efficacy [4] [1] | Mouse xenografts (A375, A375/R, D04) | Oral dosing (10-20 mg/kg, 7 days) caused tumor regression with no body weight loss. | Shows oral bioavailability and efficacy in multiple resistant models with good tolerability. |
| Western Blot Analysis [1] | WM266.4 (BRAF mutant) | Inhibited phospho-MEK and phospho-ERK at 1-100 nM for 24h. | Confirms direct on-target inhibition of the MAPK pathway. |
The preclinical data positions this compound and similar paradox-breaking RAF/SRC inhibitors as promising candidates for:
The concept of RAF inhibitor rechallenge is gaining clinical interest. A 2024 study showed that retreating patients with advanced BRAF-aberrant cancers with a second RAF inhibitor (which could include next-generation agents like pan-RAF inhibitors) after a period off therapy yielded an 18.1% overall response rate and a 54.5% clinical benefit rate [7]. This supports the development of improved RAF inhibitors like this compound to address the persistent challenge of resistance.